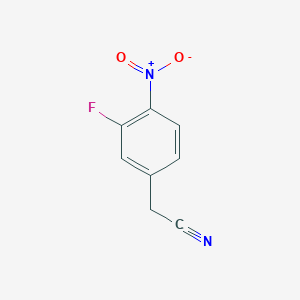

3-Fluoro-4-nitrophenylacetonitrile

Description

BenchChem offers high-quality 3-Fluoro-4-nitrophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMXAMNWIADMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379164 | |

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-75-1 | |

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile (CAS: 503315-75-1)

3-Fluoro-4-nitrophenylacetonitrile is a substituted aromatic nitrile that has emerged as a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular architecture, characterized by a strategically positioned fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, provides a unique convergence of reactivity. This combination of functional groups allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of complex heterocyclic systems and other high-value molecules. The fluorine atom, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to a primary amine, and the nitrile group offers another handle for chemical elaboration. This guide provides a technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its handling, reaction setup, and purification. 3-Fluoro-4-nitrophenylacetonitrile is typically a solid at room temperature, and its key identifiers and predicted physical properties are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 503315-75-1 | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Synonyms | 2-(3-Fluoro-4-nitrophenyl)acetonitrile | [2] |

| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisaged, a common and logical approach to synthesizing 3-Fluoro-4-nitrophenylacetonitrile involves the cyanation of a corresponding benzyl halide. This process leverages the greater reactivity of the benzylic position. The workflow begins with a readily available starting material, 3-fluoro-4-nitrotoluene, which is first halogenated at the benzylic position before undergoing nucleophilic substitution with a cyanide salt.

Experimental Protocol: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene

Step 1: Benzylic Bromination of 3-Fluoro-4-nitrotoluene

-

To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as benzoyl peroxide (AIBN) (0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene.

Step 2: Cyanation of 1-(bromomethyl)-3-fluoro-4-nitrobenzene

-

Dissolve the crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress can be monitored by observing the disappearance of the starting material via TLC.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Fluoro-4-nitrophenylacetonitrile.[4]

Caption: Synthetic workflow for 3-Fluoro-4-nitrophenylacetonitrile.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Fluoro-4-nitrophenylacetonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it a "trifunctional" building block for constructing complex molecular architectures, particularly heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents.[5]

-

The Nitro Group as a Masked Amine: The nitro group is arguably the most important functional handle in this molecule for drug discovery applications. It can be cleanly and efficiently reduced to a primary aniline derivative under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). A patent for G-protein coupled receptor modulators demonstrates this exact transformation, where 3-fluoro-4-nitrophenylacetonitrile is hydrogenated to produce 2-(4-amino-3-fluoro-phenyl)acetonitrile.[6] This resulting aniline is a potent nucleophile, ideal for subsequent reactions like amide bond formation, sulfonamide synthesis, or building heterocyclic rings like indoles and benzimidazoles.

-

The Nitrile Group as a Versatile Handle: The nitrile group is metabolically robust and can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups.[7] Chemically, it can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, offering further avenues for molecular diversification.

-

The Activated Fluoro Group: The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making the aromatic ring electron-deficient and activating the C-F bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride ion by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct method to introduce new substituents onto the aromatic core.

Caption: Reactivity pathways of 3-Fluoro-4-nitrophenylacetonitrile.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a full experimental dataset for this specific molecule is not publicly available, expected spectral characteristics can be inferred from its structure and data from analogous compounds like p-nitrophenylacetonitrile.[8][9]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on an electron-deficient aromatic ring are deshielded and appear downfield. Complex splitting patterns are expected due to H-H and H-F coupling. |

| Methylene Protons (-CH₂CN) | δ ~4.0 ppm | The benzylic protons are adjacent to two electron-withdrawing groups (the aromatic ring and the nitrile), shifting them downfield. | |

| ¹³C NMR | Nitrile Carbon (-CN) | δ ~115-120 ppm | Typical range for nitrile carbons.[9] |

| Aromatic Carbons | δ ~120-150 ppm | Aromatic carbons show a range of shifts. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the fluorine (C-F) would be most affected and show characteristic shifts and C-F coupling. | |

| Methylene Carbon (-CH₂CN) | δ ~20-30 ppm | Standard chemical shift for a benzylic carbon attached to a nitrile. | |

| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | Strong, sharp absorption characteristic of the nitrile functional group. |

| Nitro Stretch (NO₂) | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Two strong absorptions are characteristic of the nitro group. | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Peaks indicating C-H bonds on the aromatic ring. |

Safety and Handling

Based on safety data for structurally related nitrophenyl and fluoronitrobenzene compounds, 3-Fluoro-4-nitrophenylacetonitrile should be handled with care as a potentially hazardous substance.[10][11]

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[10][12]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

3-Fluoro-4-nitrophenylacetonitrile stands out as a highly functionalized and synthetically versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications. For drug discovery professionals, it serves as a powerful starting point for the construction of complex heterocyclic libraries, particularly for targeting protein kinases and other important biological targets. The ability to easily introduce a reactive amine via nitro reduction, coupled with the potential for SNAr chemistry at the fluoro position and further transformations of the nitrile, ensures its continued relevance in the synthesis of novel chemical entities.

References

- 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1. ChemicalBook.

- (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.

- 3-FLUORO-4-NITROPHENYLACETONITRILE suppliers & manufacturers in China. Guidechem.

- 4-Nitrophenylacetonitrile 555-21-5 wiki. Guidechem.

- 2-(4-Fluoro-3-nitrophenyl)acetonitrile. ChemScene.

- (3-Fluoro-4-nitrophenyl)acetonitrile. Aromsyn Co.,Ltd.

- SAFETY DATA SHEET - Benzeneacetonitrile, 4-nitro-. Thermo Fisher Scientific.

- 3-Fluoro-4-nitrobenzonitrile SDS, 218632-01-0 Safety D

- 3-Fluoro-4-Nitrophenylacetonitrile. King-Pharm.

- 3-Fluoro-4-Nitrophenylacetonitrile. chem-space.com.

- p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386. PubChem - NIH.

- 3-Fluoro-4-nitrophenol 99 394-41-2. Sigma-Aldrich.

- 3-Fluoro-4-nitrophenol | 394-41-2. Tokyo Chemical Industry Co., Ltd.(APAC).

- 3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948. PubChem - NIH.

- Chem 117 Reference Spectra Spring 2011. University of Massachusetts Lowell.

- Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. Benchchem.

- p-Nitrophenylacetonitrile(555-21-5) Chemical Properties,Usage,Production. ChemicalBook.

- p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum. ChemicalBook.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

- Production method of 3-fluoro-4-nitrophenol.

- SAFETY DATA SHEET - 4-Nitrophenylacetonitrile. Fisher Scientific.

Sources

- 1. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]

- 2. 3-FLUORO-4-NITROPHENYLACETONITRILE suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 503315-75-1 3-Fluoro-4-Nitrophenylacetonitrile [king-pharm.com]

- 4. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

3-Fluoro-4-nitrophenylacetonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrophenylacetonitrile, a substituted aromatic nitrile of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, a plausible synthetic pathway, its significance as a building block for complex molecules, and essential safety protocols.

Core Molecular Profile

3-Fluoro-4-nitrophenylacetonitrile is a bifunctional organic compound featuring a phenylacetonitrile core substituted with both a fluorine atom and a nitro group. These substitutions create a unique electronic and steric environment, making it a valuable intermediate for introducing specific functionalities into larger molecules.

Key Physicochemical Data

The fundamental properties of 3-Fluoro-4-nitrophenylacetonitrile are summarized below. These identifiers are crucial for accurate sourcing, characterization, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [2] |

| CAS Number | 503315-75-1 | [1][2] |

| IUPAC Name | 2-(3-Fluoro-4-nitrophenyl)acetonitrile | [1] |

| Predicted Boiling Point | 343.7 ± 27.0 °C | [2] |

| Predicted Density | 1.367 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [2] |

Synthesis and Mechanism

While specific peer-reviewed syntheses for 3-Fluoro-4-nitrophenylacetonitrile are not extensively documented, a logical and efficient pathway can be devised from readily available starting materials based on established electrophilic aromatic substitution principles. The most direct approach involves the nitration of 3-fluorophenylacetonitrile.

Proposed Synthetic Pathway: Electrophilic Nitration

The core of this synthesis is the introduction of a nitro group (-NO₂) onto the 3-fluorophenylacetonitrile ring. The fluorine atom is an ortho-, para-directing deactivator, while the cyanomethyl group (-CH₂CN) is a weak ortho-, para-director. The directing effects are therefore synergistic, favoring substitution at the positions ortho and para to the fluorine. Steric hindrance from the cyanomethyl group at the ortho-position (C2) suggests that nitration will preferentially occur at the para-position (C4) relative to the fluorine atom.

A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the reagent of choice. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Caption: Proposed synthesis via electrophilic nitration.

Detailed Experimental Protocol (Theoretical)

Disclaimer: This protocol is theoretical and should be optimized under controlled laboratory conditions by trained personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-fluorophenylacetonitrile (1 equivalent) to concentrated sulfuric acid (H₂SO₄). Cool the mixture to 0-5°C in an ice-salt bath.

-

Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) to a separate portion of chilled concentrated sulfuric acid to form the nitrating mixture.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of 3-fluorophenylacetonitrile, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical to prevent over-nitration and control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-Fluoro-4-nitrophenylacetonitrile.

Role in Drug Discovery and Medicinal Chemistry

The true value of 3-Fluoro-4-nitrophenylacetonitrile lies in its utility as a versatile chemical scaffold. The presence of three distinct functional handles—the nitrile, the nitro group, and the activated aromatic ring—allows for a multitude of subsequent chemical transformations.

Key Reactive Sites and Transformations:

-

Nitrile Group (-CN):

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 3-fluoro-4-nitrophenylacetic acid, a common precursor for further derivatization[3].

-

Reduction: It can be reduced to form 2-(3-fluoro-4-nitrophenyl)ethan-1-amine, introducing a primary amine for amide coupling or other nucleophilic reactions.

-

Cyclization: The nitrile is a key participant in the synthesis of various nitrogen-containing heterocycles.

-

-

Nitro Group (-NO₂):

-

Reduction: The nitro group is readily reduced to an aniline derivative (4-amino-3-fluorophenylacetonitrile). This transformation is fundamental in medicinal chemistry, as the resulting aromatic amine is a key building block for synthesizing ureas, sulfonamides, and complex heterocyclic systems like benzimidazoles.

-

-

Aromatic Ring:

-

The electron-withdrawing effect of the nitro group makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the fluorine atom by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful method for building molecular diversity. This reactivity pattern is highly valued in the synthesis of kinase inhibitors, where a core scaffold is often elaborated by reacting it with a library of amines[4].

-

The strategic placement of the fluoro and nitro groups can significantly enhance the pharmacokinetic properties of a final drug candidate. Fluorine substitution is known to improve metabolic stability and membrane permeability, while the polar nitro group can be used to modulate solubility and engage in specific hydrogen bonding interactions with protein targets[5]. The 3-fluoro-4-nitrophenyl moiety is an attractive scaffold for designing kinase inhibitors, apoptosis inducers, and antimicrobial agents[6]. For instance, related fluorinated nitrotoluenes are critical intermediates in the synthesis of targeted therapies where these functional groups influence biological activity and pharmacokinetic profiles[7].

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 3-Fluoro-4-nitrophenylacetonitrile. Therefore, a conservative approach to handling is required, guided by data from structurally similar compounds such as p-nitrophenylacetonitrile and 3-fluoro-4-nitrobenzonitrile.

Hazard Profile (Inferred)

Based on analogous compounds, 3-Fluoro-4-nitrophenylacetonitrile should be considered hazardous[8][9].

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[8][9].

-

Respiratory Irritation: May cause respiratory irritation[9][10].

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood[10]. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards[9].

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact. Contaminated clothing should be removed and washed before reuse[9][10].

-

Respiratory Protection: Avoid breathing dust. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator[11].

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[9][10].

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[10].

Conclusion

3-Fluoro-4-nitrophenylacetonitrile represents a strategically designed chemical intermediate with significant potential for drug discovery and complex organic synthesis. Its trifunctional nature provides chemists with a versatile platform for generating molecular diversity through well-established synthetic transformations. While detailed characterization and application data in the public domain remain limited, its structural motifs are highly relevant to modern medicinal chemistry, particularly in the development of targeted therapies. Proper handling with stringent safety protocols, inferred from closely related analogues, is mandatory for its use in a research setting.

References

-

PubChem. p-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. 3-FLUORO-4-NITROPHENYLACETONITRILE [P93963]. Retrieved from [Link]

-

Semantic Scholar. Synthesis of 3-Fluoro-4-nitrophenol. Retrieved from [Link]

- Google Patents. (CN102766053B). Production method of 3-fluoro-4-nitrophenol.

- Google Patents. (CN102766053A). Production method of 3-fluoro-4-nitrophenol.

-

Beijing Innochem. 3-Fluoro-4-nitrophenylacetonitrile - CAS:503315-75-1. Retrieved from [Link]

- Google Patents. (CN1305988A). Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.

- Shen, B., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry.

- Wagner, F. L. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 358.

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

PubChem. 3-Fluoro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]

-

PubChem. 3-Nitrophenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-nitrophenylacetonitrile - CAS:503315-75-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

3-Fluoro-4-nitrophenylacetonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-nitrophenylacetonitrile in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: Contextualizing Solubility as a Critical Parameter

In the landscape of pharmaceutical and chemical synthesis, intermediates are the unsung heroes. 3-Fluoro-4-nitrophenylacetonitrile stands as a pivotal building block, its utility defined not just by its reactive potential but by its fundamental physical properties. Among these, solubility is paramount. It governs reaction kinetics, dictates the feasibility of purification methods like crystallization, and forms the bedrock of formulation science. An incomplete understanding of a compound's solubility behavior can lead to suboptimal yields, challenging purifications, and unforeseen roadblocks in development. This guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-nitrophenylacetonitrile, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work.

Molecular Profile of 3-Fluoro-4-nitrophenylacetonitrile

To understand the solubility of a compound, one must first understand the molecule itself. The structure of 3-Fluoro-4-nitrophenylacetonitrile is a confluence of functional groups that each impart distinct electronic and steric effects, thereby defining its interactions with various solvents.

-

Aromatic Phenyl Ring: Forms the core scaffold, generally favoring interactions with nonpolar or moderately polar solvents through π-stacking and van der Waals forces.

-

Nitrile Group (-C≡N): This group is highly polar and possesses a significant dipole moment.[1][2][3] It can act as a hydrogen bond acceptor and engages in strong dipole-dipole interactions, which typically enhances solubility in polar solvents.[4][5]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. Its presence significantly increases the molecule's overall polarity and potential for dipole-dipole interactions.

-

Fluoro Group (-F): As the most electronegative element, fluorine's substitution onto the phenyl ring has profound effects.[6] It introduces a strong inductive electron-withdrawing effect, further polarizing the molecule. While a single fluorine atom is a minimal steric perturbation (acting as a "super-hydrogen"), it can alter a molecule's lipophilicity and its ability to participate in hydrogen bonding, thereby influencing membrane permeation and metabolic stability.[6][7][8][9]

Collectively, the strong polarity of the nitrile and nitro groups suggests that 3-Fluoro-4-nitrophenylacetonitrile is a highly polar molecule. This polarity is the primary determinant of its solubility profile.

Table 1: Physicochemical Properties of 3-Fluoro-4-nitrophenylacetonitrile and Related Compounds

| Property | 3-Fluoro-4-nitrophenylacetonitrile | 4-Nitrophenylacetonitrile (Analogue) | 3-Fluoro-4-nitrobenzonitrile (Analogue) |

| CAS Number | 503315-75-1 | 555-21-5 | 218632-01-0 |

| Molecular Formula | C₈H₅FN₂O₂ | C₈H₆N₂O₂ | C₇H₃FN₂O₂ |

| Molecular Weight | 180.14 g/mol [10][11] | 162.14 g/mol | 166.11 g/mol [12] |

| Appearance | Solid (Predicted) | Beige Powder Solid[13][14] | Not specified |

| Melting Point | Not specified | 114 - 118 °C[13][14] | Not specified |

| Boiling Point | 343.7±27.0 °C (Predicted)[11] | 195 - 197 °C @ 16 hPa[14] | Not specified |

Note: Data for the target compound is limited; properties of structurally similar compounds are provided for context.

The Theoretical Framework: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a robust predictive framework.[15]

-

Polar Solutes in Polar Solvents: Polar molecules, such as 3-Fluoro-4-nitrophenylacetonitrile, possess significant partial positive and negative charges. They dissolve best in polar solvents that can form strong intermolecular interactions (e.g., dipole-dipole forces) with the solute, overcoming the solute's crystal lattice energy.

-

Nonpolar Solutes in Nonpolar Solvents: Nonpolar solutes dissolve in nonpolar solvents primarily through weaker van der Waals forces.

-

Mismatch: A significant mismatch in polarity between solute and solvent results in poor solubility. The solvent molecules will interact more strongly with each other than with the potential solute, failing to break apart the solute's crystal structure.

Given its highly polar nature, 3-Fluoro-4-nitrophenylacetonitrile is expected to exhibit favorable solubility in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMSO, THF) and moderate to good solubility in polar protic solvents (e.g., Ethanol, Methanol). Conversely, its solubility in nonpolar solvents (e.g., Hexane, Toluene) is predicted to be very low.

Table 2: Predicted Qualitative Solubility Profile of 3-Fluoro-4-nitrophenylacetonitrile

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Acetone | Polar Aprotic / Ketone | High | Strong dipole-dipole interactions are possible with the polar solute. Nitrophenols and nitriles generally show good solubility in acetone.[4][16] |

| Acetonitrile (ACN) | Polar Aprotic / Nitrile | High | "Like dissolves like." The nitrile group of the solvent can effectively solvate the nitrile group of the solute. A common solvent for nitriles.[5][16] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of polar organic compounds. |

| Ethanol / Methanol | Polar Protic / Alcohol | Moderate to High | The hydroxyl group allows for hydrogen bonding, but the overall polarity is high, facilitating dissolution. Lower-chain alcohols are good solvents for polar nitriles.[5] |

| Ethyl Acetate | Moderately Polar / Ester | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics, likely enabling moderate solvation. |

| Dichloromethane (DCM) | Halogenated | Moderate | Moderately polar, generally effective at dissolving a wide range of organic compounds. |

| Toluene | Nonpolar / Aromatic | Low | While π-stacking is possible with the phenyl ring, the overall nonpolar nature of toluene is a poor match for the highly polar solute. |

| Hexane | Nonpolar / Alkane | Very Low / Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the solute. Nitriles are typically insoluble in nonpolar solvents.[5] |

| Water | Polar Protic / Aqueous | Low / Insoluble | Despite its high polarity, the large organic scaffold and lack of strong hydrogen bond donating groups on the solute limit aqueous solubility. The related 4-Nitrophenylacetonitrile has low water solubility.[13] |

Disclaimer: This table is a predictive guide based on chemical principles. For all critical applications, solubility must be determined experimentally.

A Validated Protocol for Quantitative Solubility Determination

Trustworthy data is born from robust methodology. The following protocol outlines the industry-standard shake-flask method for determining the equilibrium solubility of 3-Fluoro-4-nitrophenylacetonitrile. This method is designed to be a self-validating system by ensuring equilibrium is reached and analysis is accurate.

Materials and Reagents

-

3-Fluoro-4-nitrophenylacetonitrile (of known purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow

The process involves creating a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

Caption: Diagram 1: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation of Stock Slurry: Add an excess amount of 3-Fluoro-4-nitrophenylacetonitrile to a pre-weighed vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to confirm saturation. Record the exact mass.

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to the vial. Seal tightly to prevent evaporation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the slurries for a sufficient duration (24 to 48 hours is typical) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the liquid through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove all particulate matter.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 3-Fluoro-4-nitrophenylacetonitrile of known concentrations in the test solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Prepare an accurate dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

-

Calculation: Analyze the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the final concentration in the saturated solution. The result is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or mol/L.

-

Safety, Handling, and Disposal

Scientific integrity includes a commitment to safety. Based on data for 3-Fluoro-4-nitrophenylacetonitrile and its analogues, the following precautions are mandatory.[17]

-

Hazard Profile: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[13][17]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[17] Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-Fluoro-4-nitrophenylacetonitrile is an intrinsically polar molecule, a characteristic derived from its potent nitrile, nitro, and fluoro functional groups. Theoretical analysis strongly predicts high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with negligible solubility in nonpolar media. While this predictive framework is invaluable for initial experimental design, it is not a substitute for empirical data. The provided shake-flask protocol offers a reliable and reproducible method for obtaining the precise, quantitative solubility data required for process optimization, formulation development, and robust scientific research.

References

-

BYJU'S. Nitriles- Structure. [Link]

-

Collegedunia. Nitriles: Structure, Formula, Properties & Uses. [Link]

-

Teachy. Summary of Organic Functions: Nitriles and Isonitriles. [Link]

-

Allen. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]

-

Chemistry LibreTexts. 24.5: Nitriles. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?[Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 3-Fluoro-4-nitrobenzonitrile. [Link]

-

Capot Chemical. Specifications of 3-Fluoro-4-nitrophenylacetonitrile. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency. [Link]

-

Encyclopedia.pub. The Role of Small Molecules Containing Fluorine Atoms. [Link]

-

ACS Publications. Metabolism and Toxicity of Fluorine Compounds. [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

-

PubChem. p-Nitrophenylacetonitrile. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. collegedunia.com [collegedunia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. teachy.ai [teachy.ai]

- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. capotchem.com [capotchem.com]

- 11. 3-FLUORO-4-NITROPHENYLACETONITRILE CAS#: 503315-75-1 [m.chemicalbook.com]

- 12. 3-Fluoro-4-nitrobenzonitrile | C7H3FN2O2 | CID 2783399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Fluoro-4-nitrophenylacetonitrile

Abstract

3-Fluoro-4-nitrophenylacetonitrile is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The strategic placement of a nitrile group, a fluorine atom, and a nitro group on the phenylacetonitrile scaffold imparts a unique and versatile reactivity profile. This technical guide provides an in-depth exploration of the chemical transformations of the nitrile group in this molecule. We will delve into the electronic influences of the fluoro and nitro substituents and detail the primary reaction pathways of the nitrile moiety, including hydrolysis, reduction, and cycloaddition reactions for the synthesis of heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Electronic Landscape of 3-Fluoro-4-nitrophenylacetonitrile

The reactivity of the nitrile group in 3-Fluoro-4-nitrophenylacetonitrile is profoundly influenced by the electronic effects of the substituents on the aromatic ring. The carbon atom of the nitrile group is inherently electrophilic.[1] This electrophilicity is significantly modulated by the inductive and resonance effects of the 3-fluoro and 4-nitro groups.

-

The Nitro Group (-NO₂): Positioned para to the cyanomethyl group, the nitro group is a strong electron-withdrawing group through both the inductive (-I) and resonance (-R) effects. This potent electron withdrawal significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[2]

-

The Fluoro Group (-F): Located meta to the cyanomethyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it has a weak electron-donating resonance effect (+R), the inductive effect is generally considered dominant, especially from the meta position. This further enhances the electrophilic character of the nitrile carbon. The presence of fluorine can also increase the reactivity of the nitrile group in certain reactions.[3]

The benzylic protons of the cyanomethyl group (-CH₂CN) are also acidic and can be deprotonated by a suitable base, allowing for a range of α-alkylation and condensation reactions.[4]

The interplay of these electronic factors dictates the conditions required for various transformations of the nitrile group and allows for selective reactions.

Key Transformations of the Nitrile Group

The versatile nitrile group in 3-Fluoro-4-nitrophenylacetonitrile can be transformed into several other valuable functional groups. The primary reaction pathways include hydrolysis to carboxylic acids, reduction to primary amines, and its use as a building block for the synthesis of heterocycles.

Hydrolysis to 2-(3-Fluoro-4-nitrophenyl)acetic acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[5] This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate.[1][6] Given the electron-deficient nature of the nitrile carbon in 3-Fluoro-4-nitrophenylacetonitrile, it is readily susceptible to hydrolysis.

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the nitrile carbon. Subsequent proton transfer and tautomerization yield an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid.[6][7]

Diagram: Acid-Catalyzed Hydrolysis of a Nitrile

Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Objective: To synthesize 2-(3-Fluoro-4-nitrophenyl)acetic acid from 3-Fluoro-4-nitrophenylacetonitrile.

Materials:

-

3-Fluoro-4-nitrophenylacetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent).

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask. Caution: This addition is exothermic.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

-

A precipitate of 2-(3-Fluoro-4-nitrophenyl)acetic acid should form. If not, extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acid.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid.

Note: It is possible to selectively hydrolyze the nitrile to the corresponding amide by using milder conditions, such as treatment with sodium hydroxide in an alcohol/water mixture at a controlled temperature.[8] Careful monitoring is crucial to prevent further hydrolysis to the carboxylic acid.[9]

Reduction to 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine

The reduction of nitriles to primary amines is a highly valuable transformation, providing access to key building blocks for pharmaceuticals and agrochemicals.[10] Several reagents can achieve this, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[1][11] However, the presence of a reducible nitro group presents a significant challenge for chemoselectivity.

Catalytic hydrogenation with common catalysts like Palladium on carbon (Pd/C) or Raney Nickel will typically reduce both the nitro group and the nitrile.[11][12] Similarly, strong reducing agents like LiAlH₄ can also reduce both functionalities.[1] Therefore, achieving the selective reduction of the nitrile in the presence of a nitro group requires careful selection of reagents and reaction conditions.

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), in the presence of a Lewis acid, have been shown to selectively reduce nitriles over aromatic nitro groups.[13]

Objective: To selectively reduce the nitrile group of 3-Fluoro-4-nitrophenylacetonitrile.

Materials:

-

3-Fluoro-4-nitrophenylacetonitrile

-

Borane-dimethyl sulfide complex (BMS)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) to the solution.

-

Add borane-dimethyl sulfide complex (BMS) (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

-

Add a solution of 2M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

-

Cool the mixture to room temperature and basify with a 4M NaOH solution until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

-

The product can be further purified by column chromatography or distillation.

Conversely, if the selective reduction of the nitro group to an amine is desired while leaving the nitrile intact, reagents such as tin(II) chloride (SnCl₂) in ethanol or sodium dithionite (Na₂S₂O₄) can be employed.[12] Another effective metal-free method utilizes trichlorosilane (HSiCl₃) and a tertiary amine.[14][15][16]

Diagram: Chemoselective Reduction Pathways

Caption: Chemoselective reduction of 3-Fluoro-4-nitrophenylacetonitrile.

Cycloaddition Reactions and Heterocycle Synthesis

The nitrile group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[17][18] This is particularly relevant in drug discovery, where heterocyclic scaffolds are prevalent.

The [3+2] cycloaddition of azides with nitriles is a common method for the synthesis of tetrazoles.[19] The electron-withdrawing nature of the substituents on the phenyl ring of 3-Fluoro-4-nitrophenylacetonitrile facilitates this reaction.

Objective: To synthesize 5-((3-fluoro-4-nitrophenyl)methyl)-1H-tetrazole.

Materials:

-

3-Fluoro-4-nitrophenylacetonitrile

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-4-nitrophenylacetonitrile (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) and triethylamine hydrochloride (1.5 equivalents).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the solution with dilute HCl (e.g., 2M) to a pH of 2-3.

-

The tetrazole product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol.

3-Fluoro-4-nitrophenylacetonitrile can also serve as a precursor for other heterocycles. For instance, condensation with cyanothioacetamide can lead to the formation of substituted tetrahydroisoquinolines.[20] It can also participate in Paal-Knorr type reactions after conversion to a 1,4-dicarbonyl compound, yielding furans, pyrroles, and thiophenes.[21]

Summary of Reactivity and Synthetic Potential

The nitrile group in 3-Fluoro-4-nitrophenylacetonitrile is a highly versatile functional handle, whose reactivity is enhanced by the presence of the electron-withdrawing fluoro and nitro substituents.

| Reaction Type | Reagents | Product | Key Considerations |

| Hydrolysis | H₂SO₄ / H₂O, heat | 2-(3-Fluoro-4-nitrophenyl)acetic acid | Proceeds via an amide intermediate. Milder conditions can isolate the amide. |

| Selective Nitrile Reduction | BH₃·SMe₂ / BF₃·OEt₂ | 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine | Chemoselective over the nitro group. |

| Selective Nitro Reduction | SnCl₂ / EtOH or HSiCl₃ / Et₃N | 2-(4-Amino-3-fluorophenyl)acetonitrile | Chemoselective over the nitrile group. |

| Tetrazole Synthesis | NaN₃, Et₃N·HCl / DMF | 5-((3-fluoro-4-nitrophenyl)methyl)-1H-tetrazole | [3+2] cycloaddition reaction. |

Conclusion

3-Fluoro-4-nitrophenylacetonitrile is a valuable building block in organic synthesis due to the distinct and tunable reactivity of its nitrile group. The strong electron-withdrawing environment created by the 3-fluoro and 4-nitro substituents activates the nitrile towards nucleophilic attack, facilitating its conversion into carboxylic acids, primary amines, and a variety of heterocyclic systems. By carefully selecting reagents and reaction conditions, chemists can achieve a high degree of chemoselectivity, enabling the targeted synthesis of complex molecules for applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to harness the synthetic potential of this versatile intermediate.

References

- Catalytic Reduction of Nitriles. (n.d.).

-

Reduction of nitro group in the presence of a nitrile. (2018, July 23). Reddit. Retrieved from [Link]

-

Nitrile reduction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (2020, January 22). National Institutes of Health. Retrieved from [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved from [Link]

-

Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]

-

Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

7.8 Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. (n.d.). MDPI. Retrieved from [Link]

-

Conversion of nitrile to various other functional groups. (n.d.). ResearchGate. Retrieved from [Link]

-

5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub. Retrieved from [Link]

-

Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. Retrieved from [Link]

-

20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved from [Link]

-

Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Selective NaOH-catalysed hydration of aromatic nitriles to amides. (n.d.). RSC Publishing. Retrieved from [Link]

-

Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. (2024, December 29). National Institutes of Health. Retrieved from [Link]

-

Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Preparation method of p-aminophenylacetonitrile. (n.d.). Google Patents.

-

Synthesis of Heterocyclic Compounds. (n.d.). IJIRSET. Retrieved from [Link]

-

Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. (2024, April 23). Reddit. Retrieved from [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Conversion of nitrile to other functional groups. (n.d.). ResearchGate. Retrieved from [Link]

-

The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

- Synthesis of heterocyclic compounds. (n.d.). Google Patents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]

- 5. Nitrile - Wikipedia [en.wikipedia.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 14. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability [organic-chemistry.org]

- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 17. ijirset.com [ijirset.com]

- 18. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]

- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 20. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Effects of Fluorine and Nitro Groups in Nitrophenylacetonitriles

Introduction

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry and materials science, valued for its synthetic versatility and presence in numerous bioactive compounds. The chemical behavior of this scaffold, particularly the acidity of the benzylic protons and the reactivity of the aromatic ring, is exquisitely sensitive to the electronic nature of its substituents. This guide provides a detailed examination of the complex interplay between two electronically distinct and powerful substituents: the fluorine atom and the nitro group, within the context of nitrophenylacetonitriles.

For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how these groups modulate molecular properties is not merely academic; it is fundamental to rational drug design, reaction optimization, and the prediction of molecular behavior. We will dissect the inductive and resonance effects of both fluorine and the nitro group, explore their synergistic and antagonistic interactions, and correlate these electronic phenomena with tangible physicochemical properties such as acidity and spectroscopic signatures. This guide eschews a rigid template, instead adopting a structure that logically builds from fundamental principles to applied, practical knowledge, including field-proven experimental and computational protocols.

Pillar 1: Deconstructing the Fundamental Electronic Effects

The influence of a substituent on an aromatic ring is primarily governed by two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2][3] These effects dictate the electron density distribution within the molecule, thereby controlling its reactivity and intrinsic properties.[4]

-

The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms.[5] It is a through-bond polarization that weakens with distance.[6] Groups that are more electronegative than carbon, such as fluorine and the nitro group, exert a negative inductive effect (-I), withdrawing electron density from the ring.[1][2]

-

The Resonance (or Mesomeric) Effect (R/M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[1][3] It is transmitted through the π-system and is most pronounced at the ortho and para positions.[7] Substituents with lone pairs (like fluorine) can donate electron density into the ring (+R effect), while groups with π-bonds to electronegative atoms (like the nitro group) can withdraw electron density (-R effect).[1]

A quantitative measure of these electronic effects is provided by Hammett constants (σ) , which are derived from the dissociation of substituted benzoic acids.[8] The meta-substituent constant (σ_m) primarily reflects the inductive effect, while the para-substituent constant (σ_p) represents the sum of both inductive and resonance effects.[8]

Pillar 2: The Dichotomous Nature of Fluorine

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[9][10] This effect deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene.[11] However, fluorine also possesses lone pairs of electrons in its valence p-orbitals, which can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[9][11]

This creates a fascinating dichotomy:

-

Inductive Effect (-I): Dominates, leading to overall ring deactivation by withdrawing electron density through the σ-framework.[11]

-

Resonance Effect (+R): Donates electron density into the π-system, primarily at the ortho and para positions. This donation, although weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to these positions.[7][11]

Therefore, fluorine is classified as a deactivating, ortho, para-directing group.[7][11] This dual nature is a critical consideration in synthesis and molecular design.[9] The addition of fluorine atoms can also introduce a unique stabilizing effect termed "fluoromaticity," where the fluorine π-orbitals contribute to the overall aromatic system.[12][13]

Caption: Dueling electronic effects of the fluorine substituent.

Pillar 3: The Unambiguous Electron Withdrawal of the Nitro Group

In stark contrast to fluorine, the electronic effects of the nitro (-NO₂) group are unequivocally electron-withdrawing.[14] This arises from both strong inductive and resonance effects acting in the same direction.

-

Inductive Effect (-I): The positively charged nitrogen atom, resulting from the resonance structure of the nitro group itself, exerts a very strong inductive pull on the electrons of the C-N σ-bond.[15]

-

Resonance Effect (-R): The entire nitro group is a powerful π-electron acceptor. The π-electrons from the benzene ring can be delocalized onto the electronegative oxygen atoms of the nitro group.[16][17] This withdrawal of electron density is most effective at the ortho and para positions, leaving them with a partial positive charge.[18]

Consequently, the nitro group is a potent deactivating group, reducing the reactivity of the benzene ring towards electrophilic attack by a factor of more than 10 million compared to benzene.[4][7] The depletion of electron density at the ortho and para positions makes the meta position the least deactivated and therefore the site of electrophilic attack. The nitro group is thus a strong deactivating, meta-directing group.[15][18]

Caption: Convergent electron-withdrawing effects of the nitro group.

Pillar 4: The Core Subject – Electronic Synergy in Fluoronitrophenylacetonitriles

When both a fluorine atom and a nitro group are present on a phenylacetonitrile ring, their combined electronic influence dictates the molecule's key chemical properties. The most significant of these is the acidity of the benzylic protons (the -CH₂-CN protons).

Impact on Benzylic Proton Acidity

The acidity of a benzylic proton is determined by the stability of the carbanion formed upon its removal.[19] Electron-withdrawing groups stabilize this negative charge, thereby increasing the acidity (i.e., lowering the pKa).[20]

Both the fluorine and nitro groups, being electron-withdrawing, increase the acidity of the benzylic protons in phenylacetonitrile. The nitro group, with its powerful -I and -R effects, has a particularly pronounced acidifying effect.[14] The stabilization of the resulting carbanion occurs through:

-

Inductive Withdrawal: The electronegative substituents pull electron density away from the benzylic carbon through the σ-bond framework, delocalizing the negative charge.

-

Resonance Delocalization: The negative charge of the benzylic carbanion can be delocalized into the aromatic π-system and, crucially, onto the oxygen atoms of the nitro group, especially when the nitro group is at the para position. This extensive delocalization provides significant stabilization.

The position of the substituents relative to each other and to the acetonitrile group is critical. A para-nitro group allows for the most effective resonance stabilization of the benzylic carbanion. The presence of a fluorine atom, particularly in a position that enhances the overall electron-withdrawing character of the system (e.g., ortho or para to the nitro group), will further increase the acidity.

Quantitative Data Summary

The following table summarizes key quantitative descriptors for the electronic effects of these substituents and the resulting impact on acidity.

| Compound | σ_p (Hammett Constant)[21][22] | Acidity (pKa in MeCN)[23] | Key Spectroscopic Data (¹H NMR, CDCl₃) - Benzylic CH₂ (ppm)[24][25][26] |

| Phenylacetonitrile | 0.00 (H) | ~28.0 (Estimated) | ~3.70 |

| 4-Fluorophenylacetonitrile | +0.06 | Not Available | ~3.72 |

| 4-Nitrophenylacetonitrile | +0.78 | 20.37 | ~3.88 |

| 2-Nitrophenylacetonitrile | N/A | Not Available | ~4.15 |

| 3-Nitrophenylacetonitrile | +0.71 (σ_m) | Not Available | ~3.85 |

| 2-Fluoro-4-nitrophenylacetonitrile | N/A | Expected < 20.37 | Expected > 3.88 |

| 3-Fluoro-4-nitrophenylacetonitrile | N/A | Expected < 20.37 | Expected > 3.88 |

Note: Experimental pKa and NMR data for doubly substituted compounds are sparse in readily available literature and often require dedicated synthesis and analysis. The expected trends are based on established principles of electronic effects.

Pillar 5: Field-Proven Methodologies

To ensure trustworthiness and provide actionable insights, this section details self-validating protocols for the synthesis and characterization of these compounds.

Experimental Protocol: Synthesis of 4-Nitrophenylacetonitrile

This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of synthesizing such compounds. The strong electron-withdrawing nitro group facilitates this reaction.

Objective: To synthesize 4-nitrophenylacetonitrile from 4-fluoronitrobenzene.

Materials:

-

4-Fluoronitrobenzene

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add 4-fluoronitrobenzene (1 equiv.) and DMSO (approx. 5 mL per gram of starting material) to the flask. Stir to dissolve.

-

Nucleophile Addition: Carefully add sodium cyanide (1.2 equiv.). CAUTION: Handle NaCN with extreme care in a designated area. Quench all glassware and waste with bleach.

-

Reaction: Heat the mixture to 100-120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold deionized water (approx. 20 mL per gram of starting material). A precipitate should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-nitrophenylacetonitrile as a solid.

Computational Protocol: Analyzing Electronic Effects with DFT

This workflow outlines the use of Density Functional Theory (DFT) to visualize and quantify the electronic effects discussed.

Objective: To generate a Molecular Electrostatic Potential (MEP) map and calculate partial atomic charges for 4-nitrophenylacetonitrile.

Software: Gaussian, ORCA, or other quantum chemistry package. Visualization software like GaussView or Avogadro.

Procedure:

-

Structure Building: Build the 3D structure of 4-nitrophenylacetonitrile using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory is B3LYP with a 6-31G(d) basis set. This step is crucial for obtaining accurate electronic properties.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Single Point Energy & Property Calculation: Using the optimized geometry, perform a single point energy calculation to generate the necessary output for analysis. Request the calculation of:

-

Molecular Electrostatic Potential (MEP): This will be used to generate the MEP map.

-

Population Analysis: Use a method like Natural Bond Orbital (NBO) or Hirshfeld to calculate partial atomic charges.

-

-

Visualization and Analysis:

-

MEP Map: Load the calculation output into a visualization program. Map the MEP onto the electron density surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This visually confirms the electron-withdrawing nature of the nitro group.

-

Atomic Charges: Analyze the calculated partial charges on the aromatic carbons and the benzylic carbon to quantify the inductive effects.

-

Caption: A typical DFT workflow for electronic property analysis.

Conclusion

The electronic effects of fluorine and nitro groups in nitrophenylacetonitriles are a compelling case study in the principles of physical organic chemistry. The dichotomous nature of fluorine—strongly inductively withdrawing yet weakly resonance donating—stands in sharp contrast to the potent and unidirectional electron-withdrawing capacity of the nitro group. When combined on a phenylacetonitrile framework, these substituents significantly enhance the acidity of the benzylic protons through a combination of powerful inductive and resonance stabilization of the conjugate base. This guide has provided a framework for understanding these effects, grounded in established theory and supported by actionable experimental and computational protocols. For the medicinal chemist or materials scientist, mastering these concepts is paramount for the predictive design of molecules with tailored properties, transforming theoretical principles into tangible innovation.

References

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved from [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Study.com. (n.d.). Draw all resonance structures of nitrobenzene and explain why the nitro group (NO2) is meta-directing and deactivating on the benzene ring. Retrieved from [Link]

-

Unacademy. (n.d.). Draw the Resonance Structure of Nitrobenzene. Retrieved from [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

-

Unacademy. (n.d.). A Simple Note on Resonance Structures of Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Fareedian Chemistry. (2020, August 22). Resonance structures of Nitrobenzene || reonance in nitobenzene [Video]. YouTube. Retrieved from [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. Retrieved from [Link]

-

Filo. (2025, June 9). Write the resonance structures for aniline and nitrobenzene. Retrieved from [Link]

-

Stack Exchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

-

Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]

-

Martinez, A., et al. (2014). Computational Study of Electron Delocalization in Hexaarylbenzenes. International Journal of Molecular Sciences, 15(9), 16456-16472. Retrieved from [Link]

-

Quora. (2017, May 15). Does fluorine or chlorine have more of a resonance effect? Retrieved from [Link]

-

Khan Academy. (n.d.). Resonance vs Inductive Effects [Video]. Retrieved from [Link]

-

Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34585-34594. Retrieved from [Link]

-

ResearchGate. (2020, September 4). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

-

Quora. (2018, April 23). Why is the nitro group a metal director in aromatic electrophilic reactions? Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

-

Dr. KP. (2017, May 2). Directing Effect of the Nitro Group in EAS [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 15). Inductive Effect Vs Resonance (Rule of Organic Chemistry) [Video]. YouTube. Retrieved from [Link]

-

University of Tartu. (n.d.). Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). Retrieved from [Link]

-

Zheng, Y., et al. (2025). Enhancing Understanding of the Electronic Effect of Substituents on Benzene Rings Using Quantum Chemistry Calculations. University Chemistry, 40(3), 193-198. Retrieved from [Link]

-

Wheeler, S. E., et al. (2013). Through-Space Effects of Substituents Dominate Molecular Electrostatic Potentials of Substituted Arenes. The Journal of Physical Chemistry A, 117(16), 3398-3407. Retrieved from [Link]

-

Poater, J., et al. (2025). Capturing electronic substituent effect with effective atomic orbitals. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Fiveable. (n.d.). Benzylic Protons Definition. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Nitrophenylacetonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents [Image]. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

University of Hertfordshire Research Profiles. (2024, January 1). Investigation of the Effect of Substitutions on the Electronic and Optical Properties of the Sumanene Molecule. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]